molecular formula C24H25N3O2 B10979745 3-(3-acetyl-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide

3-(3-acetyl-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide

Cat. No. B10979745
M. Wt: 387.5 g/mol
InChI Key: HKMMXDMHOFJHJP-UHFFFAOYSA-N
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Description

3-(3-acetyl-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide: 3-(3-acetylindol-1-yl)-N-(1-isopropylindol-4-yl)propanamide , is a chemical compound with the following properties:

Preparation Methods

Synthetic Routes: The synthetic route to prepare this compound involves acylation of indole derivatives. One common method is the reaction between 3-acetylindole and 1-isopropyl-4-indolecarboxylic acid. The acylation step introduces the amide functionality.

Reaction Conditions:

    Reagents: 3-acetylindole, 1-isopropyl-4-indolecarboxylic acid

    Solvent: Organic solvent (e.g., dichloromethane, ethyl acetate)

    Catalyst: Acid catalyst (e.g., sulfuric acid)

    Temperature: Room temperature or reflux

    Isolation: Crystallization or column chromatography

Industrial Production: Industrial-scale production methods may involve modifications to improve yield, scalability, and cost-effectiveness. specific details on large-scale synthesis are proprietary and may not be publicly available.

Chemical Reactions Analysis

Reactions:

    Acylation: The key step in the synthesis involves acylating the indole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl group.

    Reduction: Reduction of the carbonyl group to the corresponding alcohol is possible.

Common Reagents:

    Acylating Agent: Acetic anhydride or acetyl chloride

    Reduction Agent: Sodium borohydride (NaBH)

Major Products: The major product is the desired amide, 3-(3-acetyl-1H-indol-1-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]propanamide.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It may exhibit pharmacological activity, potentially as an anticancer agent or modulator of cellular pathways.

    Chemistry: Used as a building block for more complex molecules.

    Industry: May serve as a precursor for drug development or other industrial processes.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

While this compound is unique due to its specific substitution pattern, similar compounds include:

    3-(3-methyl-1H-indol-1-yl)propanoic acid:

    3-(1H-Indol-3-yl)-1-phenyl-2-(triphenylphosphoranylidene)-1-propanone:

properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

3-(3-acetylindol-1-yl)-N-(1-propan-2-ylindol-4-yl)propanamide

InChI

InChI=1S/C24H25N3O2/c1-16(2)27-14-11-19-21(8-6-10-23(19)27)25-24(29)12-13-26-15-20(17(3)28)18-7-4-5-9-22(18)26/h4-11,14-16H,12-13H2,1-3H3,(H,25,29)

InChI Key

HKMMXDMHOFJHJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CCN3C=C(C4=CC=CC=C43)C(=O)C

Origin of Product

United States

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